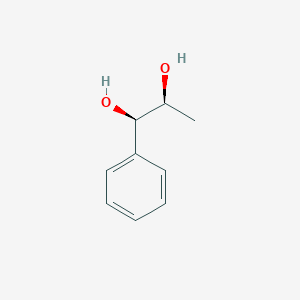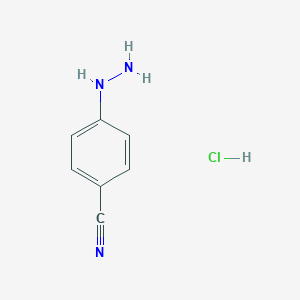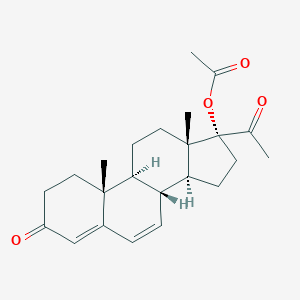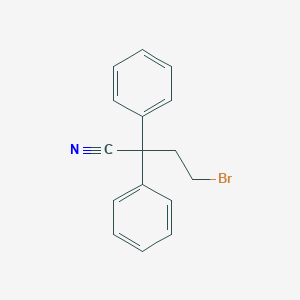
3-Carbamoyl-2-phenylpropionic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Carbamoyl-2-phenylpropionic acid (CPP) is an organic compound that belongs to the class of amino acids. CPP has been shown to have various biochemical and physiological effects, making it an important molecule in scientific research.
Aplicaciones Científicas De Investigación
Metabolic Pathway Understanding
3-Carbamoyl-2-phenylpropionic acid has been identified as a significant metabolite in studies analyzing the metabolic pathways of certain drugs. For instance, Thompson et al. (1996) noted that this compound is a major human metabolite formed from the antiepileptic drug felbamate, suggesting its role in drug metabolism and potential toxicities associated with drug treatment (Thompson et al., 1996).
Chemical Synthesis and Transformation
Research has explored the chemical synthesis and transformations involving 3-carbamoyl-2-phenylpropionic acid. De Vries et al. (1998) investigated the conversion of cinnamaldehyde into 3-phenylpropionic acid using homogeneous ruthenium catalysts (De Vries et al., 1998). This highlights its relevance in chemical synthesis processes, potentially useful in pharmaceutical manufacturing.
Antimicrobial Properties
Some studies have explored the antimicrobial properties of 3-carbamoyl-2-phenylpropionic acid. For example, Yehia et al. (2020) found that this compound exhibited significant antimicrobial activity, suggesting its potential use in managing plant phytopathogens (Yehia et al., 2020).
Biosynthesis Processes
3-Carbamoyl-2-phenylpropionic acid has been studied in the context of biosynthesis processes. For instance, Wang et al. (2019) presented a biocatalytic process using simple phenols, pyruvate, and ammonia to synthesize phenylpropionic acids, including 3-carbamoyl-2-phenylpropionic acid (Wang et al., 2019). This demonstrates its potential in green chemistry and sustainable production methods.
Medical Research and Drug Development
In medical research and drug development, this compound has been implicated in studies examining drug metabolites and their physiological impacts. Thompson et al. (2000) explored the metabolic scheme leading to 3-carbamoyl-2-phenylpropionic acid from felbamate and its implications for pharmacology and toxicology (Thompson et al., 2000).
Propiedades
Número CAS |
139262-66-1 |
|---|---|
Nombre del producto |
3-Carbamoyl-2-phenylpropionic acid |
Fórmula molecular |
C10H11NO4 |
Peso molecular |
209.2 g/mol |
Nombre IUPAC |
3-carbamoyloxy-2-phenylpropanoic acid |
InChI |
InChI=1S/C10H11NO4/c11-10(14)15-6-8(9(12)13)7-4-2-1-3-5-7/h1-5,8H,6H2,(H2,11,14)(H,12,13) |
Clave InChI |
AYRIVCKWIAUVOO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(COC(=O)N)C(=O)O |
SMILES canónico |
C1=CC=C(C=C1)C(COC(=O)N)C(=O)O |
Sinónimos |
3-carbamoyloxy-2-phenylpropionic acid CPPA-3,2 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(Benzo[d][1,3]dioxol-5-yl)pentan-1-one](/img/structure/B143441.png)
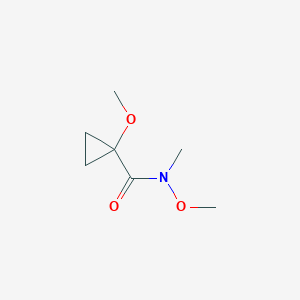
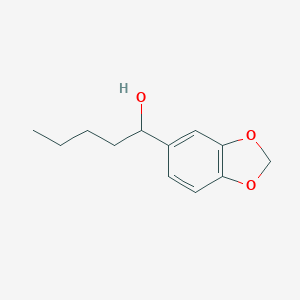
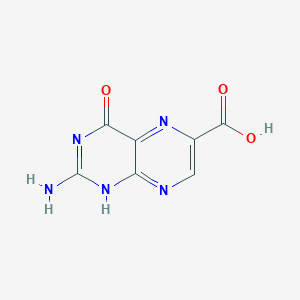
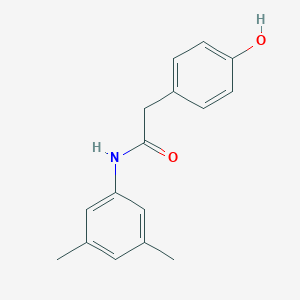
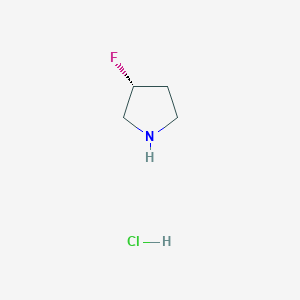
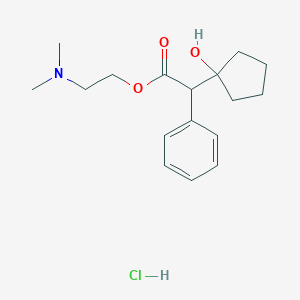
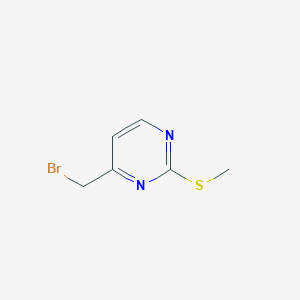
![[4-(5-Acetyloxy-7-hydroxy-4-oxochromen-3-yl)phenyl] acetate](/img/structure/B143464.png)
![[4-(5-Acetyloxy-7-hydroxy-4-oxochromen-3-yl)phenyl] acetate](/img/structure/B143466.png)
